

An In-depth Technical Guide to 2-(3-Aminophenyl)benzoic Acid

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Compound of Interest

Compound Name: 2-(3-Aminophenyl)benzoic acid

Cat. No.: B112901

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(3-Aminophenyl)benzoic acid**, alongside detailed experimental protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Physicochemical and Structural Properties

2-(3-Aminophenyl)benzoic acid is an aromatic carboxylic acid and a derivative of biphenyl. Its structure, featuring both an amino group and a carboxylic acid group, makes it a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Aminobenzoic acid derivatives, as a class, are recognized for their wide range of biological activities.[\[1\]](#)[\[2\]](#)

Table 1: Physicochemical Properties of **2-(3-Aminophenyl)benzoic Acid** and Related Isomers

Property	2-(3-Aminophenyl)benzoic acid	3-Aminobenzoic acid (Isomer)	2-Aminobenzoic acid (Isomer)
Molecular Formula	C ₁₃ H ₁₁ NO ₂	C ₇ H ₇ NO ₂	C ₇ H ₇ NO ₂
Molecular Weight	213.23 g/mol [3]	137.14 g/mol	137.14 g/mol
Melting Point	Data not available	178-180 °C[4]	146-148 °C
Solubility	Data not available	Slightly soluble in water; soluble in acetone, boiling water, hot alcohol.[4]	Slightly soluble in water
pKa	Data not available (predicted acidic)	4.55[5]	4.78[5]
Predicted XlogP	2.2[6]	0.7	1.2

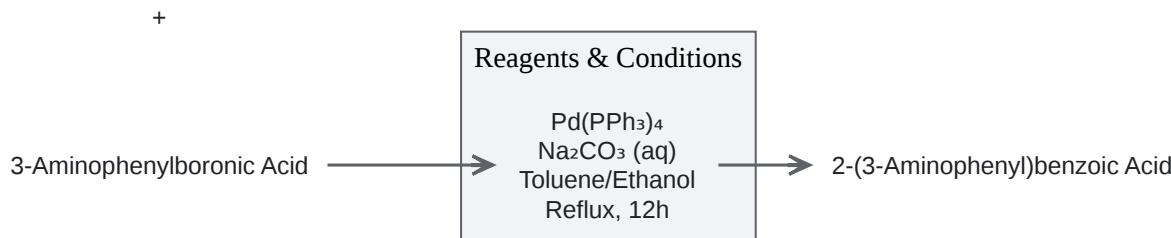
Proposed Synthesis Protocol

While a specific, published synthesis for **2-(3-Aminophenyl)benzoic acid** is not readily available, a plausible and efficient route can be achieved via a Suzuki coupling reaction. This common cross-coupling method is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.

Overall Reaction Scheme

The proposed synthesis involves the palladium-catalyzed coupling of 2-bromobenzoic acid with 3-aminophenylboronic acid.

2-Bromobenzoic Acid

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Caption: Proposed Suzuki coupling reaction for the synthesis of **2-(3-Aminophenyl)benzoic acid**.

Experimental Protocol

Materials:

- 2-Bromobenzoic acid
- 3-Aminophenylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Sodium carbonate (Na₂CO₃)
- Toluene
- Ethanol
- 2M Hydrochloric acid (HCl)
- Ethyl acetate

- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromobenzoic acid (1.0 eq), 3-aminophenylboronic acid (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).
- Solvent Addition: Add a 3:1 mixture of toluene and ethanol to the flask.
- Base Addition: Add a 2M aqueous solution of sodium carbonate (3.0 eq).
- Reaction: Heat the mixture to reflux and stir vigorously for 12 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - After the reaction is complete, cool the mixture to room temperature.
 - Acidify the aqueous layer to a pH of ~5-6 with 2M HCl.
 - Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
 - Combine the organic layers and wash sequentially with deionized water and brine.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

- Purify the resulting crude solid by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure **2-(3-Aminophenyl)benzoic acid**.

Analytical Characterization Protocols

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation.

Protocol for ^1H and ^{13}C NMR:

- Sample Preparation: Accurately weigh 10-20 mg of the purified product for ^1H NMR and 30-50 mg for ^{13}C NMR. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for compounds with both carboxylic acid and amine functionalities.^[7] Transfer the solution to a clean 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.
 - ^1H NMR: Use a standard pulse sequence with a relaxation delay of 1-2 seconds. Typically, 8-16 scans are sufficient.
 - ^{13}C NMR: Use a proton-decoupled pulse sequence with a longer relaxation delay of 2-5 seconds. A higher number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.^[7]
- Data Analysis: Process the spectra using appropriate software. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts (δ) in DMSO-d₆

Spectrum	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
¹ H NMR	~12.5	broad s	1H, -COOH
	~7.2-7.8	m	8H, Aromatic protons
	~5.3	broad s	2H, -NH ₂
¹³ C NMR	~168	s	C=O (Carboxylic acid)
	~149	s	C-NH ₂
	~114-142	m	Aromatic carbons

Note: Predicted values are based on typical chemical shifts for similar structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Protocol for Electrospray Ionization (ESI-MS):

- Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule $[M+H]^+$ and deprotonated molecule $[M-H]^-$, respectively.

Table 3: Predicted Mass Spectrometry Data

Ion Mode	Adduct	Calculated m/z
Positive	$[M+H]^+$	214.0863
Positive	$[M+Na]^+$	236.0682
Negative	$[M-H]^-$	212.0717

Data sourced from PubChem predictions.[\[6\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol for Attenuated Total Reflectance (ATR-IR):

- Sample Preparation: Place a small amount of the solid, dry sample directly onto the ATR crystal.
- Data Acquisition: Acquire the spectrum over a range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 4: Expected IR Absorption Bands

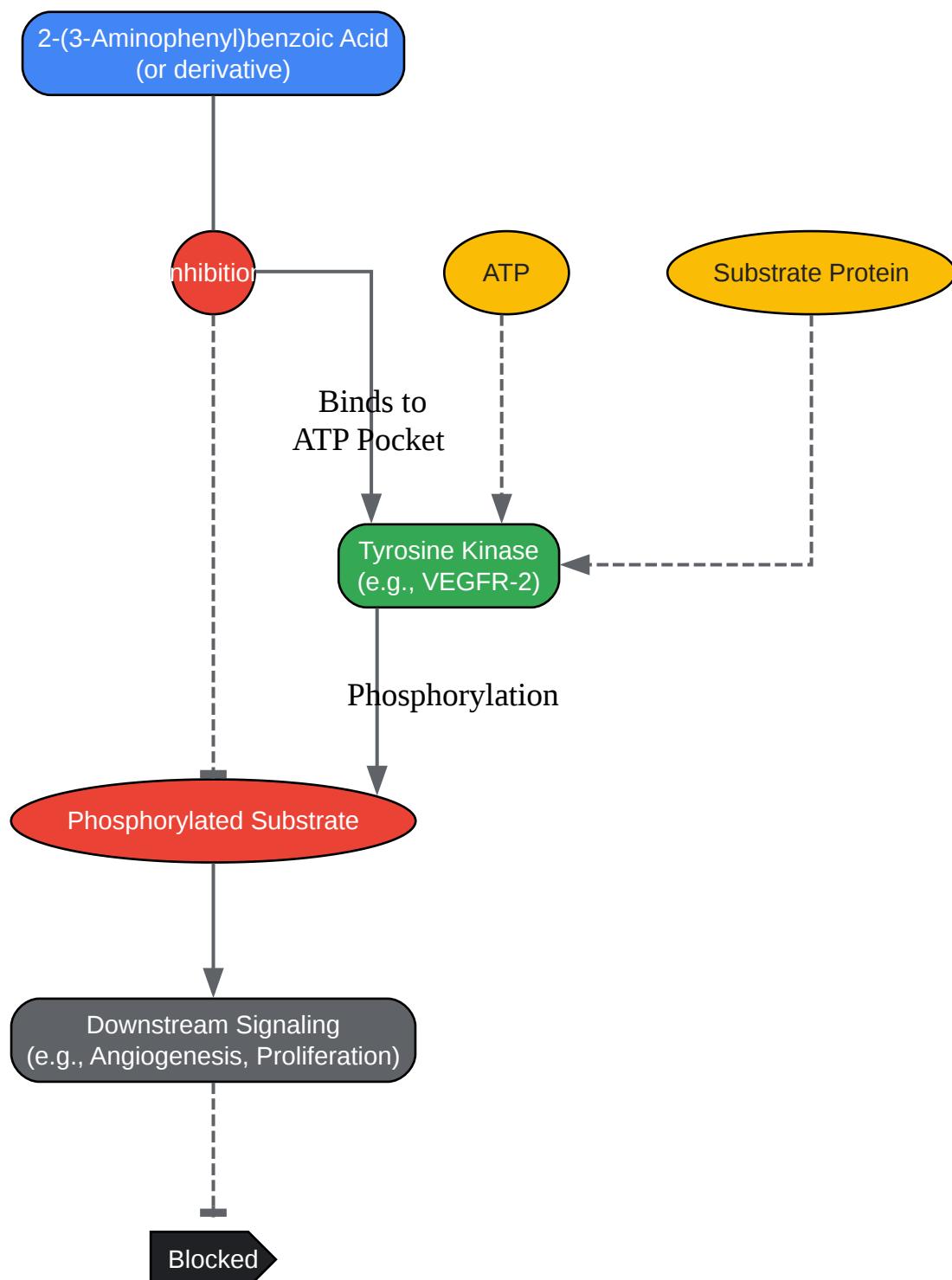
Wavenumber (cm^{-1})	Vibration	Functional Group
3400-3200	N-H Stretch	Primary Amine (-NH ₂)
3300-2500 (broad)	O-H Stretch	Carboxylic Acid (-COOH)
~1700	C=O Stretch	Carboxylic Acid (-COOH)
1600-1450	C=C Stretch	Aromatic Ring
1320-1210	C-O Stretch	Carboxylic Acid (-COOH)

Biological Activity and Potential Applications

Aminobenzoic acid scaffolds are prevalent in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[\[2\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) Derivatives of para-aminobenzoic acid (PABA) have shown promise as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.[\[1\]](#)

Hypothetical Mechanism of Action as a Kinase Inhibitor

While the specific biological targets of **2-(3-Aminophenyl)benzoic acid** have not been elucidated, its structure is amenable to acting as a scaffold for kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that can form hydrogen bonds with the hinge region of the ATP-binding pocket of a kinase. The biphenyl structure of this compound could be modified to mimic this interaction.



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Caption: Hypothetical signaling pathway showing competitive inhibition of a tyrosine kinase by **2-(3-aminophenyl)benzoic acid**.

This guide provides a foundational framework for the synthesis and characterization of **2-(3-Aminophenyl)benzoic acid**. The protocols and data presented herein are intended to facilitate further research into its properties and potential applications in drug discovery and development.

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References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. 3-Aminobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. global.oup.com [global.oup.com]
- 6. PubChemLite - 2-(3-aminophenyl)benzoic acid (C13H11NO2) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids [mdpi.com]
- 10. researchgate.net [researchgate.net]
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